2-Aminoadamantane hydrochloride

Vue d'ensemble

Description

The HPLC assay of 2-adamantylamine hydrochloride after pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole has been studied.

Mécanisme D'action

Target of Action

It’s known that adamantane derivatives have been found to interact with various targets, such as the camphor 5-monooxygenase in pseudomonas putida .

Mode of Action

It’s known that adamantane derivatives can interact with their targets in a variety of ways, often leading to changes in the target’s function .

Biochemical Pathways

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Pharmacokinetics

The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems due to its lipophilicity and ability to ensure drug stability, resulting in enhanced pharmacokinetics of the modified drug candidates .

Result of Action

It’s known that adamantane derivatives have been used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Activité Biologique

2-Aminoadamantane hydrochloride, also known as 2-adamantanamine hydrochloride, is a compound derived from adamantane that exhibits a range of biological activities, particularly in antiviral and neuroprotective applications. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

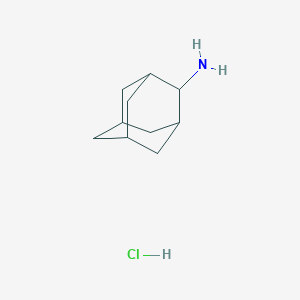

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features an adamantane core, which is a diamond-like hydrocarbon structure that contributes to its unique properties. The presence of the amino group at the second position enhances its interaction with biological targets.

Antiviral Activity

This compound has been primarily studied for its antiviral properties, especially against influenza viruses. It functions by inhibiting the M2 protein of the influenza virus, which is essential for viral replication.

The mechanism involves binding to the M2 ion channel of the virus, preventing proton entry and thereby inhibiting viral uncoating. This action is similar to that of other adamantane derivatives such as amantadine and rimantadine but exhibits improved selectivity and potency in certain contexts .

Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to inhibit acetylcholinesterase (AChE) has been documented, which can enhance cholinergic neurotransmission .

Inhibition Studies

Research has shown that various derivatives of aminoadamantanes exhibit significant inhibitory activity against AChE and butyrylcholinesterase (BChE), with this compound displaying micromolar activity. The selectivity towards BChE suggests potential therapeutic applications in conditions characterized by cholinergic dysfunction .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

- Antiviral Efficacy : A study reported that 2-aminoadamantane derivatives displayed enhanced antiviral activity compared to traditional agents like rimantadine. The most active compounds had IC50 values significantly lower than those observed for rimantadine .

- Neuroprotective Potential : Another investigation focused on the synthesis of conjugates with carbazole derivatives, highlighting their potential as multitarget therapeutic agents for neurodegenerative diseases. These conjugates demonstrated strong inhibitory activity against BChE, suggesting enhanced therapeutic benefits .

- In Vitro Studies : In vitro tests indicated that several aminoadamantane derivatives had considerable trypanocidal activity against Trypanosoma brucei, with some compounds showing activities over ten times greater than rimantadine .

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

| Compound | Activity Type | IC50 (μM) | Comments |

|---|---|---|---|

| 2-Aminoadamantane | Antiviral (Influenza) | <10 | Strong inhibition of M2 protein |

| Rimantadine | Antiviral (Influenza) | ~50 | Less effective compared to aminoadamantanes |

| Conjugate C-1b | AChE Inhibition | 2.11 (competitive) | High selectivity for BChE |

| Study Focus | Findings |

|---|---|

| Antiviral Efficacy | Enhanced activity against influenza viruses compared to traditional agents |

| Neuroprotective Potential | Significant inhibition of AChE/BChE with potential applications in neurodegenerative diseases |

| Trypanocidal Activity | Notable efficacy against Trypanosoma brucei |

Applications De Recherche Scientifique

Antiviral Applications

2-Aminoadamantane hydrochloride has been extensively studied for its antiviral properties, particularly against influenza viruses.

Case Studies and Findings

- A study demonstrated that various alkyl derivatives of 2-aminoadamantane showed significant efficacy against H1N1 strains, including those with the S31N mutation that confers resistance to conventional treatments. The addition of alkyl groups enhanced the compound's effectiveness against resistant strains, showcasing a potential alternative mechanism of action beyond simple ion channel blockade .

- Another investigation highlighted that 2-aminoadamantane derivatives maintained antiviral activity even in the presence of mutations that typically render other antiviral agents ineffective. Specifically, compounds were found to block infection by directly binding to critical sites involved in viral entry into host cells .

| Study | Virus Strain | Efficacy | Notes |

|---|---|---|---|

| Study 1 | H1N1 (S31N) | High | Alkyl modifications improved activity |

| Study 2 | H3N2 | Moderate | Resistance developed quickly in wild-type strains |

Neuroprotective Effects

The neuroprotective properties of this compound are attributed to its ability to block NMDA receptors, which play a crucial role in excitotoxicity associated with neurodegenerative diseases.

Analgesic Properties

Research indicates that this compound can provide analgesic effects in models of pain, potentially through its NMDA receptor antagonism:

- In rodent studies, 2-aminoadamantane demonstrated significant antinociceptive effects in various pain models, including formalin-induced pain and neuropathic pain models .

- The analgesic activity was compared with other aminoadamantanes, revealing that while both amantadine and hemantane showed efficacy, their mechanisms differed significantly .

| Compound | Dosage (mg/kg) | Effect |

|---|---|---|

| Amantadine | 20 | Significant analgesia |

| Hemantane | 20 | Moderate analgesia |

Immunomodulatory Effects

Recent studies have also explored the immunomodulatory effects of this compound:

Propriétés

IUPAC Name |

adamantan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N.ClH/c11-10-8-2-6-1-7(4-8)5-9(10)3-6;/h6-10H,1-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDWDRZITJEWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13074-39-0 (Parent) | |

| Record name | 2-Adamantanamine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010523689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60147021 | |

| Record name | 2-Adamantanamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10523-68-9 | |

| Record name | 2-Adamantanamine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10523-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Adamantanamine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010523689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Adamantanamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[3.3.1.13.7]dec-2-ylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the analytical methods commonly used to quantify 2-Adamantanamine hydrochloride in biological samples?

A1: Several analytical methods have been developed for the quantification of 2-Adamantanamine hydrochloride in biological samples. One approach utilizes high-performance liquid chromatography (HPLC) coupled with fluorescence detection. This method involves derivatizing 2-Adamantanamine hydrochloride with reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or o-phthalaldehyde (OPA) and 1-thio-beta-D-glucose (TG) to enhance detectability. These methods have demonstrated good sensitivity and reproducibility for determining 2-Adamantanamine hydrochloride concentrations in human plasma [, ]. Another method uses HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) []. This technique provides high selectivity and sensitivity for quantifying 2-Adamantanamine hydrochloride, even in complex matrices like whole blood.

Q2: Can you explain the structural features of 2-Adamantanamine hydrochloride and its molecular weight?

A2: 2-Adamantanamine hydrochloride, also known as 2-Aminoadamantane hydrochloride, is an organic compound with the molecular formula C10H18ClN. Its molecular weight is 187.71 g/mol. The structure consists of an adamantane cage, which is a highly stable, symmetrical, and three-dimensional hydrocarbon molecule. An amino group (-NH2) is attached to the adamantane cage at the 2-position. The hydrochloride salt form refers to the compound's association with a hydrochloric acid (HCl) molecule, resulting in the presence of a chloride ion (Cl-) in the structure.

Q3: What are the known applications of 2-Adamantanamine hydrochloride in scientific research?

A3: 2-Adamantanamine hydrochloride has found utility in various scientific research areas. In pharmacology, it serves as a valuable tool in binding studies to investigate the interaction of adamantane derivatives with proteins like human α1-acid glycoprotein []. Additionally, 2-Adamantanamine hydrochloride is employed as an internal standard in analytical chemistry for the quantification of other compounds with similar structures, such as coumarin–monoterpene conjugates, using techniques like HPLC-MS/MS [].

Q4: Are there any reported structure-activity relationship (SAR) studies involving 2-Adamantanamine hydrochloride or its derivatives?

A4: While specific SAR studies focusing on 2-Adamantanamine hydrochloride are limited in the provided research, investigations into related adamantane derivatives, like amantadine (1-adamantanamine hydrochloride) and its analogs, offer insights into the impact of structural modifications on biological activity. Research has demonstrated that alterations in the adamantane ring substituents can significantly influence binding affinity to targets like human α1-acid glycoprotein []. These findings suggest that exploring structural variations in 2-Adamantanamine hydrochloride could lead to the discovery of compounds with tailored properties and potential applications in diverse fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.